1-[(6-morpholino-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione
Description
1-[(6-Morpholino-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione is a synthetic pyrrole-2,5-dione derivative characterized by a morpholino-substituted pyridine moiety attached via a methyl group to the dihydro-pyrrole ring.
Properties
IUPAC Name |
1-[(6-morpholin-4-ylpyridin-3-yl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c18-13-3-4-14(19)17(13)10-11-1-2-12(15-9-11)16-5-7-20-8-6-16/h1-2,9H,3-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDXBBVTQFIMMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CN=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(6-Morpholino-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione, also known by its CAS number 1092345-66-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its antitumor and anti-inflammatory properties.
The molecular formula of this compound is C14H17N3O3, with a molecular weight of 275.30 g/mol. It exhibits a range of physical properties that are crucial for its biological activity, including solubility and stability under physiological conditions.
| Property | Value |
|---|---|
| Molecular Formula | C14H17N3O3 |
| Molecular Weight | 275.30 g/mol |
| Purity | >90% |
Antitumor Activity
Research has indicated that derivatives of pyrrole compounds, including this compound, exhibit potent antitumor effects. A study highlighted the ability of pyrrole derivatives to inhibit the growth of various cancer cell lines through their interaction with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2 .
Case Study:
In vitro studies demonstrated that certain pyrrole derivatives significantly inhibited the proliferation of colon cancer cell lines (e.g., HCT-116 and SW-620) with a GI50 ranging from to . These findings suggest that the structural modifications in pyrrole derivatives can enhance their efficacy against specific cancer types.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Research has shown that certain pyrrole derivatives can inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which plays a critical role in inflammation and pain pathways. For instance, a novel family of 1H-pyrrole-2,5-diones was found to be highly selective COX-2 inhibitors with an IC50 value as low as .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases: The compound interacts with key signaling pathways involved in cell proliferation and survival.
- Membrane Interaction: Studies indicate that these compounds can intercalate into lipid bilayers, affecting membrane integrity and function .
- Molecular Docking Studies: Computational studies have provided insights into the binding affinities and interactions between the compound and target proteins such as EGFR and COX enzymes .
Toxicity Profile
While evaluating the safety profile, it was noted that at lower concentrations (10 µg/mL), the compound did not induce significant cytotoxicity in peripheral blood mononuclear cells (PBMCs). However, at higher concentrations (100 µg/mL), there was a slight reduction in cell viability (79% and 64% for specific derivatives), indicating potential toxicity concerns at elevated doses .
Scientific Research Applications
Scientific Research Applications of 1-[(6-morpholino-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione
This compound, also known by its CAS number 1092345-66-8, is a compound drawing significant interest in medicinal chemistry for its potential biological activities. This article reviews the biological evaluation, synthesis, and mechanisms of action of this compound, emphasizing its anti-inflammatory and antitumor properties.
Research indicates that pyrrole derivative compounds, including this compound, have potent antitumor effects. Studies highlight the ability of pyrrole derivatives to inhibit the growth of various cancer cell lines through interaction with ATP-binding domains of growth factor receptors like VEGFR2 and EGFR.
Case Study:
In vitro studies showed that certain pyrrole derivatives significantly inhibited the proliferation of colon cancer cell lines (such as SW-620 and HCT-116), with GI50 values ranging from M to M. The structural modifications in pyrrole derivatives can enhance their efficacy against specific cancer types.
Anti-inflammatory Activity
This compound has been evaluated for its anti-inflammatory properties. Research has demonstrated that particular pyrrole derivatives can inhibit cyclooxygenase (COX) enzymes, notably COX-2, which is critical in pain pathways and inflammation. For example, a novel family of 1H-pyrrole-2,5-diones was found to be highly selective COX-2 inhibitors, exhibiting an IC50 value as low as 6.0 nM.
The biological activity of this compound can be attributed to the following mechanisms:
- Inhibition of Protein Kinases: The compound interacts with key signaling pathways involved in cell survival and proliferation.
- Membrane Interaction: Studies show that the compounds can intercalate into lipid bilayers, which affects membrane integrity and function.
- Molecular Docking Studies: Computational studies offer insights into the interactions and binding affinities between the compound and target proteins like COX enzymes and EGFR.
Toxicity Profile
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
U-73122
- Structure: 1-[6-[[(17β)-3-Methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-1H-pyrrole-2,5-dione
- Key Features: Contains a steroidal estra-trienyl group linked via an aminohexyl chain to the pyrrole-2,5-dione core. Biological Activity: Potent inhibitor of phospholipase C (PLC), suppressing inositol trisphosphate (IP3) production, cytosolic calcium flux, and neutrophil activation . Application: Widely used in research to study PLC-dependent signaling pathways.
1-(6-Methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
- Structure : Pyrrole-2,5-dione core substituted with a 6-methoxy-pyridin-3-yl group.
- Key Features: Smaller molecular weight (204.18 g/mol) compared to the target compound (estimated ~293.3 g/mol). Lacks the morpholino group, which may reduce solubility or alter target specificity. Limited biological data available; primarily used in synthetic chemistry .
3-Ethyl-4-methylpyrrole-2,5-dione
- Structure : Pyrrole-2,5-dione with ethyl and methyl substituents.
- Key Features: Found in natural sources (e.g., pandan leaves) as a flavor compound. No reported enzyme inhibitory activity; used in fragrance and food industries .
Comparative Analysis Table
Hypothesized Advantages of the Target Compound
- Pyridine-Methyl Linkage : May improve selectivity for kinase or receptor targets over PLC, diverging from U-73122’s mechanism.
Research Findings and Limitations
- U-73122 : Demonstrated PLC inhibition at 0.1–1 μM concentrations in neutrophils, suppressing IP3 and calcium flux .
- Target Compound: No direct studies available; activity inferred from structural parallels. Computational modeling suggests interaction with PLC or related kinases.
- Methoxy Analog (): No biological data reported; physicochemical properties (e.g., boiling point, stability) remain uncharacterized .
Q & A
Basic Research Questions
Q. What are the key considerations in designing a multi-step synthesis protocol for 1-[(6-morpholino-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione?
- Methodological Answer : Synthesis of fused pyrrole-dione derivatives typically involves cyclization of precursors (e.g., morpholino-pyridine intermediates) under controlled conditions. Key parameters include:
-
Temperature : Optimized between 60–100°C to avoid side reactions.
-
Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
-
Catalysts : Lewis acids (e.g., ZnCl₂) or palladium-based catalysts for cross-coupling steps.
-
Purification : Column chromatography or recrystallization to isolate the product (≥95% purity) .
Example Synthesis Protocol Step 1: Morpholino-pyridine intermediate preparation via nucleophilic substitution. Step 2: Cyclization with dihydro-pyrrole-2,5-dione precursor under reflux (DMF, 80°C, 12h). Step 3: Purification via silica-gel chromatography (eluent: ethyl acetate/hexane 3:7).
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., morpholino group at C6 of pyridine).
- HPLC-MS : Validates molecular weight (e.g., [M+H]⁺ peak at expected m/z) and purity.
- FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and morpholino C-O-C bonds (~1100 cm⁻¹).
- X-ray Crystallography : Resolves fused bicyclic structure and stereochemistry .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound’s derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and reaction barriers. For example:
-
Reaction Path Search : Identifies low-energy pathways for cyclization steps.
-
Solvent Effects : COSMO-RS models simulate solvent interactions to refine experimental conditions.
-
Machine Learning : Trains models on existing pyrrolo-pyrimidine datasets to predict yields .
Computational Workflow 1. Generate reactant/product geometries (Gaussian09). 2. Calculate Gibbs free energy differences (ΔG‡). 3. Validate with experimental kinetic data.
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Strategies include:
- Dose-Response Curves : Replicate assays at varying concentrations (1 nM–100 µM) to confirm IC₅₀ values.
- Metabolite Profiling : LC-MS/MS identifies degradation products interfering with activity.
- Target Selectivity Panels : Test against off-target receptors/enzymes (e.g., kinase or GPCR panels) .
Q. What experimental design frameworks are suitable for optimizing bioactivity and stability?
- Methodological Answer : Use factorial design to evaluate interactions between variables:
-
Factors : pH, temperature, solvent composition.
-
Response Variables : Solubility, enzymatic inhibition, thermal stability.
-
Statistical Tools : ANOVA identifies significant factors; response surface models (RSM) refine optimal conditions .
2³ Factorial Design Example Factors: pH (5–7), Temp (25–45°C), Solvent (water/ethanol). Responses: Solubility (mg/mL), % enzyme inhibition.
Specialized Methodological Challenges
Q. How to establish structure-activity relationships (SAR) for morpholino-substituted pyrrole-diones?
- Methodological Answer :
- Analog Synthesis : Vary substituents (e.g., alkyl chains, halogens) on the pyridine or pyrrole rings.
- Biological Assays : Compare IC₅₀ values across analogs for targets (e.g., kinase inhibition).
- 3D-QSAR Models : CoMFA/CoMSIA correlates steric/electronic features with activity .
Q. What strategies mitigate degradation during long-term stability studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
